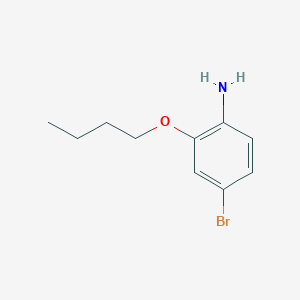

4-Bromo-2-butoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-butoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEWARNHFZASBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Butoxyaniline

Aromatic Substitution Reactions

The reactivity of the 4-Bromo-2-butoxyaniline ring system in substitution reactions is dictated by the electronic nature of its substituents. The powerful electron-donating and ortho-, para-directing effects of the amine and butoxy groups are in competition with the deactivating yet ortho-, para-directing nature of the bromine atom.

Nucleophilic Aromatic Substitution Involving the Bromine Atom

The direct displacement of the bromine atom on this compound via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable. The SNAr pathway requires the aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.orgnih.gov In this molecule, the presence of two strong electron-donating groups, the amino (-NH2) and butoxy (-OC4H9) groups, enriches the ring with electron density, thereby destabilizing the key intermediate required for this mechanism and deactivating the substrate towards nucleophilic attack. fishersci.se

However, the substitution of the bromine atom can be achieved through modern cross-coupling methodologies that operate under different mechanistic manifolds. These reactions are indispensable for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with aryl halides, even those bearing electron-donating groups. wikipedia.orglibretexts.org Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand would be expected to yield a substituted N,N'-dialkyl- or N-alkyl-2-butoxyaniline-1,4-diamine. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Ullmann Condensation : A copper-catalyzed alternative, the Ullmann reaction, can be used to form C-N, C-O, or C-S bonds. wikipedia.orgwikipedia.org For instance, heating this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would lead to the corresponding aryl ether. wikipedia.org While traditional Ullmann conditions are harsh, modern protocols with specialized ligands allow the reaction to proceed under milder conditions. nih.gov

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Reaction Name | Nucleophile | Expected Product |

|---|---|---|

| Buchwald-Hartwig Amination | R₂NH (Secondary Amine) | 4-(dialkylamino)-2-butoxyaniline |

| Ullmann Condensation | R-OH (Alcohol) | 4-alkoxy-2-butoxyaniline |

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The aniline ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effects of both the amino and butoxy groups. makingmolecules.combyjus.com These substituents direct incoming electrophiles to the ortho and para positions. chemistrytalk.orgorganicchemistrytutor.com

The directing effects of the substituents on the ring (C1-NH2, C2-OBu, C4-Br) must be considered:

Amino Group (-NH2) : As the most powerful activating group, it strongly directs incoming electrophiles to its ortho position (C6) and its para position (C4), which is blocked by the bromine atom. vedantu.com

Butoxy Group (-OC4H9) : This is also a strong activating, ortho-, para-director, guiding electrophiles to its ortho positions (C1, blocked; C3) and its para position (C5). youtube.com

Given that the amino group is a more potent activator than the butoxy group, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and meta to the butoxy group. makingmolecules.com Substitution may also occur at the C5 position (para to the butoxy group) and the C3 position (ortho to the butoxy group). The precise product distribution would depend on the specific electrophile and reaction conditions, but a mixture of isomers is a probable outcome. For example, bromination with Br₂ would likely yield 2,4-dibromo-6-butoxyaniline as a major product.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Directing Influences | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OBu, Meta to -NH2, Ortho to -Br | Possible site of attack |

| C5 | Para to -OBu, Meta to -NH2, Ortho to -Br | Possible site of attack |

| C6 | Ortho to -NH2, Meta to -OBu | Most probable site of attack |

Reductive Transformations

Hydrogenation and Reductive Cleavage of the Bromine

The carbon-bromine bond in this compound can be selectively cleaved under reductive conditions. Catalytic hydrogenation is a common and effective method for the hydrodehalogenation of aryl halides. science.gov This reaction is typically performed using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C), under neutral conditions. researchwithrutgers.comorganic-chemistry.orgorganic-chemistry.org The process involves the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis, which replaces the bromine atom with a hydrogen atom. This transformation would convert this compound into 2-butoxyaniline (B1266640). This method is known for its high efficiency and selectivity, often leaving other functional groups, such as the amine and ether, intact. researchgate.net

Reduction of Amine Group Derivatives

The primary amine functionality can be transformed into other groups via a diazonium salt intermediate, which can then be reduced. This two-step sequence is a powerful synthetic tool for removing an amino group from an aromatic ring, a process known as deamination. lkouniv.ac.in

Diazotization : The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.in This yields 4-bromo-2-butoxybenzenediazonium chloride.

Reductive Deamination : The resulting diazonium salt can then be reduced to replace the diazonium group (-N₂⁺) with a hydrogen atom. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a radical mechanism, releasing nitrogen gas and yielding 1-bromo-3-butoxybenzene.

This sequence allows for the strategic removal of the influential amino group after it has been used to direct other substitutions on the aromatic ring.

Oxidative Pathways

Anilines are generally susceptible to oxidation, and their reaction pathways can be complex, yielding a variety of products depending on the oxidant and reaction conditions. tsijournals.com The oxidation of this compound would likely involve the nitrogen atom of the amino group as the initial site of reaction.

Depending on the chosen oxidizing agent, several outcomes are possible for substituted anilines:

Mild Oxidation : With mild oxidizing agents, coupling reactions can occur. The initial oxidation of the aniline can lead to radical cations that couple, ultimately forming products like substituted azoxybenzenes and azobenzenes. acs.org

Strong Oxidation : Stronger oxidizing agents, such as peroxy acids (e.g., peroxybenzoic acid), can oxidize the amino group to a nitroso (-NO) or even a nitro (-NO₂) group. researchgate.netrsc.org

Polymerization : In the presence of certain oxidants, particularly under acidic conditions, anilines can undergo oxidative polymerization to form complex, often colored, polymeric materials analogous to aniline black. tsijournals.com

The specific products from the oxidation of this compound are not well-documented, but based on the general reactivity of anilines, a mixture of products resulting from nitrogen-centered oxidation and coupling would be anticipated. aip.org

Oxidation of the Aniline Moiety to Nitro or Nitroso Derivatives

The primary amine group of this compound is susceptible to oxidation, a common transformation for substituted anilines. This process can lead to the formation of corresponding nitroso (-NO) or nitro (-NO2) compounds, depending on the oxidant and reaction conditions employed.

The oxidation of anilines to nitroarenes generally proceeds through nitroso intermediates. mdpi.com A variety of oxidizing agents have been developed for this conversion. Common reagents include peracids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. mdpi.com Hydrogen peroxide (H2O2) is also a widely used oxidant, often in combination with a catalyst. rsc.orgorganic-chemistry.org For instance, organocatalytic systems, such as those using 2,2,2-trifluoroacetophenone, can facilitate the transformation of substituted anilines to nitro compounds using H2O2. rsc.org

The mechanism for catalytic oxidation often involves the formation of a more potent oxidizing species in situ. For example, in ketone-catalyzed reactions with hydrogen peroxide, a peroxide adduct of the ketone is believed to be the active oxidant. mdpi.com This species oxidizes the aniline first to a hydroxylamine (B1172632), which is subsequently converted to the nitroso derivative and then finally to the nitroarene. mdpi.com The presence of electron-donating groups, such as the butoxy group in this compound, generally favors higher yields in the oxidation to the corresponding nitro derivative. mdpi.com

Selective oxidation to the nitroso stage is also possible. rsc.org Reagents like peroxybenzoic acid have been used to oxidize substituted anilines to their corresponding nitroso compounds. rsc.org The reaction's progression can be controlled to halt at the nitroso intermediate before further oxidation to the nitro group occurs.

| Oxidant/Catalyst System | Product Type | General Mechanistic Notes |

| Peracetic Acid / H2SO4 | Nitro | In situ generation of anhydrous peracetic acid. mdpi.com |

| m-CPBA | Nitro | A well-established method for amine to nitro conversion. mdpi.com |

| H2O2 / Ketone Catalyst | Nitro | Proceeds via a hydroxylamine and nitroso intermediate. mdpi.comrsc.org |

| tert-Butyl hydroperoxide (TBHP) / Rhodium or Zirconium catalysts | Nitro | Mechanism can involve hydrogen atom abstraction from the amino group. mdpi.com |

| Peroxybenzoic acid | Nitroso | Allows for selective oxidation to the nitroso stage under controlled conditions. rsc.org |

Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium catalysts are exceptionally effective for coupling aryl halides with a wide range of partners. nih.gov Reactions like the Heck and Suzuki-Miyaura couplings have become indispensable tools for constructing complex molecular architectures. nih.govnih.gov

In palladium-catalyzed cross-coupling reactions, this compound serves as the aryl halide component. The catalytic cycle for these reactions, such as the Heck or Suzuki-Miyaura, typically begins with the oxidative addition of the aryl halide's carbon-halogen bond (C-Br in this case) to a low-valent palladium(0) complex. nih.govlibretexts.org This step is crucial as it forms an arylpalladium(II) halide intermediate, which then proceeds through the subsequent steps of the cycle (e.g., migratory insertion for Heck, transmetalation for Suzuki) to form the final product. nih.govlibretexts.org

The reactivity of the halide in the oxidative addition step generally follows the order I > Br > OTf >> Cl. libretexts.org As an aryl bromide, this compound is a competent substrate, offering a good balance of reactivity and stability, making it widely applicable in these transformations. nih.gov

The efficiency of palladium-catalyzed coupling reactions is highly dependent on the design of the catalytic system, which includes the palladium precursor, ligands, base, and solvent.

Palladium Precursors: A variety of palladium sources can be used, including stable Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Pd(II) salts such as palladium(II) acetate (B1210297) [Pd(OAc)2] and bis(triphenylphosphine)palladium(II) chloride [PdCl2(PPh3)2], which are reduced in situ to the active Pd(0) species. tcichemicals.comlibretexts.org

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. nih.gov For aryl bromides, common ligands include phosphines like triphenylphosphine (B44618) (PPh3). nih.gov However, for more challenging couplings or to enhance reaction rates and yields, electron-rich and sterically hindered ligands are often employed. nih.govtcichemicals.com These include dialkylbiaryl phosphines (e.g., SPhos) and N-heterocyclic carbenes (NHCs), which can promote high catalytic activity even for less reactive aryl chlorides. nih.govtcichemicals.com

Base: A base is required in both Heck and Suzuki-Miyaura reactions. In the Heck reaction, it is needed to neutralize the hydrogen halide produced in the final step and regenerate the Pd(0) catalyst. libretexts.org In the Suzuki-Miyaura reaction, the base activates the organoboron species for the transmetalation step. nih.gov Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and organic amines (e.g., triethylamine). nih.govnih.gov

Solvent: The solvent choice depends on the specific reaction and substrates, with polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) being common. mdpi.commdpi.com

| Component | Role in Catalysis | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4, PdCl2(PPh3)2 tcichemicals.comlibretexts.org |

| Ligand | Stabilizes Pd(0) species, modulates reactivity and steric environment. | Triphenylphosphine (PPh3), Dialkylbiaryl phosphines (SPhos), N-Heterocyclic Carbenes (NHCs) nih.govnih.govtcichemicals.com |

| Base | Regenerates catalyst (Heck); Activates organoboron reagent (Suzuki). | K2CO3, K3PO4, Cs2CO3, Triethylamine (Et3N) nih.govnih.gov |

| Solvent | Solubilizes reactants and catalyst; can influence reaction rate. | DMF, 1,4-Dioxane, THF, Toluene mdpi.commdpi.com |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, particularly the Ullmann condensation or Ullmann-type reactions, represent a classical method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, and are promoted by copper. wikipedia.orgtcichemicals.com

In this context, this compound can act as the aryl halide substrate. For example, in a Goldberg reaction (a type of Ullmann C-N coupling), it could be coupled with another amine or an amide. wikipedia.orgtcichemicals.com Similarly, in an Ullmann ether synthesis (C-O coupling), it could react with a phenol or an alcohol.

Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, significant advancements have led to the development of milder protocols using catalytic amounts of soluble copper(I) or copper(II) salts (e.g., CuI, CuSO4) in the presence of ligands. tcichemicals.comnih.govbeilstein-journals.org Ligands such as diamines and phenanthrolines can accelerate the reaction, allowing for lower temperatures and improved substrate scope. wikipedia.org The mechanism involves the formation of a copper(I) species that reacts with the aryl halide. organic-chemistry.org

Condensation and Derivatization Reactions

This compound, as a primary aromatic amine, readily participates in condensation reactions, particularly with carbonyl compounds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. The nucleophilic character of the amino group is central to its reactivity, enabling the formation of new carbon-nitrogen bonds.

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a classic condensation reaction involving the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com This acid-catalyzed process is reversible and crucial for synthesizing ligands for coordination chemistry and intermediates for various organic transformations. internationaljournalcorner.comnih.gov The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.com Subsequent proton transfers and the elimination of water lead to the formation of the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orgyoutube.com

While specific studies on this compound are not extensively detailed, the reactivity can be inferred from analogous compounds like 4-bromoaniline (B143363) and 4-bromo-2-methylaniline (B145978). These compounds react efficiently with various aldehydes to yield the corresponding Schiff bases. For example, 4-bromoaniline condenses with aldehydes such as 2,3-dimethoxybenzaldehyde (B126229) and 2-chlorobenzaldehyde. nih.govnih.gov Similarly, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce the corresponding imine in excellent yield. nih.gov The formation of these compounds confirms the general reactivity pattern expected for this compound.

Table 1: Examples of Schiff Base Formation with Substituted Anilines

| Aniline Reactant | Aldehyde Reactant | Schiff Base Product | Reference |

| 4-Bromoaniline | 2,3-Dimethoxybenzaldehyde | (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline | nih.gov |

| 4-Bromoaniline | 2-Chlorobenzaldehyde | (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | nih.gov |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | nih.gov |

| 4-Bromoaniline | 3,5-Dichloro Salicylaldehyde | 3,5-dichlorosalicylaldimino-4-bromoaniline | internationaljournalcorner.com |

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are valuable synthetic intermediates. researchgate.netnih.govresearchgate.net

The mechanism initiates with the formation of an iminium ion from the reaction between the amine and the aldehyde. wikipedia.org The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino ketone product. wikipedia.org

Aromatic amines such as 4-bromoaniline are effective amine components in the Mannich reaction. chemicalbook.com They can react with an aromatic aldehyde and an alkyl (hetero)aryl ketone to produce β-amino ketones. chemicalbook.com The presence of the bromine atom on the aniline ring is advantageous as it provides a site for further chemical modifications, such as cross-coupling reactions. chemicalbook.com This established reactivity of 4-bromoaniline serves as a strong precedent for the expected behavior of this compound in similar three-component condensations.

Table 2: Representative Mannich Reaction for β-Amino Ketone Synthesis

| Amine Component | Aldehyde Component | Ketone Component | Product Type | Catalyst | Reference |

| Aromatic Amine (e.g., 4-Bromoaniline) | Aromatic Aldehyde | Alkyl (hetero)aryl Ketone | β-Amino Ketone | Acid (e.g., Camphor-10-sulfonic acid) | chemicalbook.com |

| Aniline | Benzaldehyde (B42025) | Cyclohexanone | β-Amino Carbonyl Compound | Amberlyst-15 | researchgate.net |

| Aryl Amines | Aryl Aldehydes | Acetophenone | β-Amino Ketone | Fe₃O₄@PEG-SO₃H (nanocatalyst) | nih.gov |

Influence of Substituent Electronic and Steric Effects on Reactivity

Electronic Effects: The electronic influence of a substituent is a combination of its inductive and resonance effects.

Butoxy Group (-OC₄H₉): Located at the ortho position, the butoxy group is a strong activating group. It exerts a -I (electron-withdrawing) effect due to the high electronegativity of the oxygen atom, but its +R (electron-donating) effect through resonance is dominant. The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This enhanced electron density increases the nucleophilicity of the amino group, making it more reactive towards electrophiles compared to unsubstituted aniline.

In this compound, the powerful electron-donating resonance effect of the ortho-butoxy group is expected to outweigh the deactivating effect of the para-bromo substituent. This results in a net activation of the molecule, making the amino group a potent nucleophile for condensation reactions.

Table 3: Electronic Properties of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Butoxy (-OC₄H₉) | Ortho | Electron-withdrawing (-I) | Strongly Electron-donating (+R) | Activating |

| Bromo (-Br) | Para | Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating |

| Amino (-NH₂) | - | Electron-withdrawing (-I) | Strongly Electron-donating (+R) | Activating |

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. nih.gov The butoxy group, being relatively bulky, introduces significant steric hindrance around the ortho-positioned amino group. nsf.gov This bulkiness can physically obstruct the approach of reactants to the nitrogen atom's lone pair. reddit.com Consequently, while the butoxy group electronically activates the amine, its steric bulk may slow down the rate of reactions such as Schiff base or Mannich base formation compared to less hindered anilines like 4-bromoaniline. The ultimate reaction outcome is determined by the interplay between these favorable electronic effects and unfavorable steric constraints. nsf.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Butoxyaniline

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique is indispensable for determining the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For 4-Bromo-2-butoxyaniline, the molecular ion peak is expected to be a distinctive doublet with a nearly 1:1 intensity ratio, a characteristic signature for compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info The analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the butoxy side chain.

Predicted Fragmentation Pattern in EI-MS:

Loss of a butyl radical ([M-C₄H₉]⁺): Cleavage of the C-O bond can result in the loss of the butyl group.

Loss of butene ([M-C₄H₈]⁺): A McLafferty-type rearrangement can lead to the elimination of butene.

Loss of a propyl radical ([M-C₃H₇]⁺): Alpha-cleavage next to the ether oxygen can result in the loss of a propyl radical.

Loss of the butoxy radical ([M-OC₄H₉]⁺): Cleavage of the aryl C-O bond would result in the loss of the entire butoxy group.

The mass spectrum of the related compound, 4-bromoaniline (B143363), shows prominent peaks at m/z 171 and 173, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. chegg.comchemicalbook.com A significant fragment in its spectrum appears at m/z 92, resulting from the loss of the bromine atom. chegg.com

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 243 | 245 |

| [M-C₄H₉]⁺ | Loss of butyl radical | 186 | 188 |

| [M-C₄H₈]⁺ | Loss of butene | 187 | 189 |

| [M-C₃H₇]⁺ | Loss of propyl radical | 200 | 202 |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. longdom.org

For this compound (C₁₀H₁₄BrNO), HRMS can confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Isotope | Ion Formula | Calculated Exact Mass | Hypothetical Measured Mass | Mass Difference (ppm) |

|---|---|---|---|---|

| ⁷⁹Br | [C₁₀H₁₄⁷⁹BrNO + H]⁺ | 244.0386 | 244.0382 | -1.64 |

| ⁸¹Br | [C₁₀H₁₄⁸¹BrNO + H]⁺ | 246.0365 | 246.0361 | -1.63 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.

| Parameter | Expected Value/Feature based on Analogs | Reference Compound |

|---|---|---|

| Crystal System | Orthorhombic | 4-Bromo-2-chloroaniline researchgate.netresearchgate.net |

| Space Group | P2₁2₁2₁ | 4-Bromo-2-chloroaniline researchgate.netresearchgate.net |

| Key Intermolecular Interactions | N-H···O or N-H···N Hydrogen Bonds | General substituted anilines researchgate.netresearchgate.net |

| Potential Br···Br or Br···O Halogen Bonds | 4-Bromo-N-(4-bromo-phenyl)aniline nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* electronic transitions within the benzene (B151609) ring.

The aniline (B41778) chromophore is modified by the presence of the bromo, amino, and butoxy groups, which act as auxochromes. The lone pairs of electrons on the nitrogen and oxygen atoms interact with the π-system of the ring, typically causing a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The UV/Visible spectrum for the related p-bromoaniline is available. nist.gov Based on this, this compound is expected to exhibit characteristic absorption bands corresponding to these transitions.

| Transition Type | Description | Expected λmax Region (nm) |

|---|---|---|

| π → π* (E2-band) | High-energy transition of the benzene ring | ~200-240 |

| π → π* (B-band) | Lower-energy transition, fine structure often lost with substitution | ~280-320 |

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment

The spectroscopic techniques described are crucial for the practical aspects of chemical synthesis and quality control.

Reaction Monitoring: The progress of a chemical reaction to synthesize or modify this compound can be monitored in real-time. For instance, UV-Vis or infrared (IR) spectroscopy can track the disappearance of a reactant's characteristic absorption peak or the appearance of a product's peak. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.

Purity Assessment: Establishing the purity of a synthesized batch of this compound is essential.

Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.

HRMS: Confirms that the bulk material has the correct elemental formula, ruling out impurities with the same nominal mass.

Spectroscopic Comparison: Comparing the IR, NMR, or MS spectrum of a sample to that of a certified pure reference standard is a common and reliable method for purity verification.

Melting Point Analysis: The purity of a crystalline solid can be assessed by its melting point. Impurities typically cause a depression and broadening of the melting point range. researchgate.net For example, in the multi-step synthesis of 4-bromo-2-chloroaniline, the melting point of the product before purification was observed to be 56℃- 63℃, which is lower than the literature value of 70℃-72℃ for the pure compound, indicating the presence of impurities. researchgate.net

By employing this array of spectroscopic and structural methods, a comprehensive and detailed characterization of this compound can be achieved, ensuring its identity, structure, and purity for further research and application.

No Publicly Available Research Found for Computational and Theoretical Chemistry Studies of this compound

The inquiry into specialized databases and academic journals failed to locate any studies that have undertaken the specific computational analyses requested. As a result, the detailed article structure, including sections on DFT calculations, proton tautomerism, and solvent effects, cannot be populated with scientifically accurate and verifiable information directly related to this compound.

While computational chemistry is a broad field with established methodologies, the application of these techniques to every chemical compound is not exhaustive, and it appears that this compound has not been a subject of published theoretical investigation. Therefore, the creation of an article with the specified in-depth scientific content and data tables is not possible at this time.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Butoxyaniline

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods have become invaluable for predicting and interpreting NMR spectra. bohrium.com For 4-Bromo-2-butoxyaniline, theoretical chemical shifts can be calculated using quantum chemistry methods, most commonly Density Functional Theory (DFT).

The typical workflow involves first performing a conformational search to identify the molecule's most stable three-dimensional structure(s). Each stable conformer is then subjected to geometry optimization, often using a functional like B3LYP with a basis set such as 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated at a higher level of theory, for instance, using the mPW1PW91 functional with the 6-31+G** basis set, often incorporating a solvent model (e.g., PCM for chloroform) to simulate experimental conditions. github.ionih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

These predicted shifts are crucial for assigning experimental signals, especially in complex regions of the spectrum, and can help differentiate between possible isomers or conformations. The accuracy of modern computational methods often results in mean absolute errors (MAE) of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts when compared to experimental data. frontiersin.org

Below is an illustrative table of predicted versus experimental NMR chemical shifts for this compound, demonstrating the typical data generated in such a study.

| Atom Position | Atom Type | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| H (N-H) | ¹H | 4.15 | 4.08 | +0.07 |

| H (Aromatic) | ¹H | 6.95 | 6.89 | +0.06 |

| H (Aromatic) | ¹H | 6.82 | 6.77 | +0.05 |

| H (O-CH₂) | ¹H | 3.98 | 3.92 | +0.06 |

| C (C-NH₂) | ¹³C | 138.5 | 137.9 | +0.6 |

| C (C-O) | ¹³C | 147.2 | 146.5 | +0.7 |

| C (C-Br) | ¹³C | 110.8 | 111.3 | -0.5 |

| C (O-CH₂) | ¹³C | 68.4 | 67.9 | +0.5 |

Simulated Vibrational Spectra

Computational methods are used to simulate the vibrational spectra (Infrared and Raman) of this compound, which aids in the assignment of experimental bands to specific molecular motions. These simulations are typically performed using DFT calculations, for example, with the B3LYP functional and the 6-311++G(d,p) basis set. globalresearchonline.net The calculation, performed on the optimized molecular geometry, yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. globalresearchonline.net

Due to the harmonic approximation and other factors, calculated frequencies are often systematically higher than experimental values. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net The simulated spectra can then be plotted and compared directly with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed vibrational assignment, where each absorption band is linked to a specific molecular motion, such as N-H stretching, C-Br stretching, aromatic ring vibrations, or C-O-C ether stretches.

The table below provides representative data from a theoretical vibrational analysis of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3510 | 3370 | High | Medium |

| N-H Symmetric Stretch | 3425 | 3288 | High | Medium |

| C-H Aromatic Stretch | 3080 | 2957 | Medium | High |

| C-H Aliphatic Stretch | 2960 | 2842 | High | High |

| N-H Scissoring | 1625 | 1560 | High | Low |

| C=C Aromatic Stretch | 1580 | 1517 | High | High |

| C-O-C Asymmetric Stretch | 1250 | 1200 | Very High | Medium |

| C-N Stretch | 1290 | 1238 | Medium | Medium |

| C-Br Stretch | 650 | 624 | Medium | High |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most favorable reaction pathways. This involves calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.com

Methods like M06-2X and CCSD(T) with large basis sets are often employed for high-accuracy energy calculations. mdpi.com A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

For instance, in studying an electrophilic aromatic substitution reaction on this compound, computations would identify the transition state for the attack of the electrophile at various positions on the aromatic ring. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway determines the regioselectivity of the reaction; the pathway with the lowest energy barrier will be the dominant one. Analysis of the transition state geometry reveals the extent of bond-forming and bond-breaking at the peak of the energy barrier. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of molecules with their chemical reactivity or other properties. nih.gov QSRR models establish a mathematical relationship between calculated molecular descriptors and an observed property, such as reaction rate or chromatographic retention time. tubitak.gov.tr

In the context of this compound and related compounds, a QSRR study would involve calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, derived from the electronic structure, are particularly powerful as they encode information about a molecule's reactivity. tubitak.gov.tr

A typical QSRR workflow involves:

Defining a dataset of aniline (B41778) derivatives with known experimental reactivity.

Calculating molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.gov

Validating the model to ensure its predictive power.

Such a model could predict the reactivity of this compound or guide the design of new derivatives with desired properties.

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |

| Dipole Moment (µ) | Measure of molecular polarity | Influences intermolecular interactions and solubility. |

| Partial Atomic Charges | Charge distribution on individual atoms | Identifies potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes electron-rich and electron-poor regions. |

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, optical data storage, and signal processing. nih.govripublication.com Computational chemistry provides an efficient means to screen and design molecules with high NLO responses. Aniline derivatives are often studied as NLO materials due to the presence of an electron-donating amino group and a π-conjugated system, which can be further functionalized. bohrium.com

The key NLO properties, such as the linear polarizability (α) and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. frontiersin.org DFT calculations, often using functionals like CAM-B3LYP, are performed to obtain these values. frontiersin.org The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity.

For this compound, computational studies would explore how the interplay between the electron-donating amino and butoxy groups and the electron-withdrawing (by induction) bromine atom affects the intramolecular charge transfer and, consequently, the NLO response. The presence of bromine can sometimes enhance NLO properties. ripublication.com Theoretical calculations can predict whether a molecule will have a significant NLO response, guiding synthetic efforts toward the most promising candidates for advanced optical materials. researchgate.net

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| Dipole Moment | μ | 2.85 D | 2.85 x 10⁻¹⁸ esu |

| Mean Polarizability | ⟨α⟩ | 185.5 | 2.75 x 10⁻²³ esu |

| Total First Hyperpolarizability | β_total | 1250 | 1.08 x 10⁻²⁹ esu |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, the utility of a compound is often determined by its ability to serve as a foundational unit, or building block, for constructing more elaborate molecular architectures. 4-Bromo-2-butoxyaniline is distinguished by its reactive sites—the amino group and the carbon-bromine bond—which can be selectively targeted in multi-step synthetic sequences. The presence of the butoxy group also influences the molecule's solubility and electronic properties, which can be advantageous in certain reaction conditions.

The structure of this compound is well-suited for the synthesis of diverse aromatic and heterocyclic compounds. Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are prevalent in medicinal chemistry and materials science.

Schiff Base Formation: The primary amino group (-NH₂) can readily react with aldehydes and ketones in a condensation reaction to form Schiff bases (imines). These imine compounds are important intermediates themselves and can be used to construct larger heterocyclic systems like benzoxazoles or quinazolines, which are scaffolds found in many biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the bromine can be replaced by a carbon-carbon bond by reacting with a boronic acid. Similarly, Heck or Sonogashira reactions can be employed to introduce alkenyl or alkynyl groups, respectively. These reactions are fundamental for elaborating the aromatic core and building complex molecular frameworks.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The strategic placement of the amino, bromo, and butoxy groups can direct the cyclization to yield specific ring structures of interest in materials and pharmaceutical research chemicalbook.comsemanticscholar.org.

Substituted anilines are fundamental precursors in the pharmaceutical and agrochemical industries ketonepharma.comchemicalbook.com. This compound serves as a specialized starting material for intermediates that require its particular substitution pattern.

The synthesis of advanced intermediates often involves the modification of the amino group or the displacement of the bromine atom. For example, the amino group can be acylated or alkylated to introduce new functionalities. The bromine atom provides a reliable handle for introducing other groups through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed reactions. This versatility allows chemists to build a library of compounds from a single starting material for screening in drug discovery or for developing new crop protection agents ketonepharma.comtradeindia.com. The butoxy group can enhance the lipophilicity of the final molecule, which can be crucial for its biological activity and ability to cross cell membranes.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. This compound possesses several features that can be incorporated into a pharmacophore model. Derivatization of this molecule allows for the systematic exploration of the chemical space around a target.

The table below outlines the key pharmacophoric features of the this compound scaffold and potential derivatizations.

| Feature | Structural Moiety | Role in Molecular Interactions | Potential Derivatization for Pharmacophore Mapping |

| Hydrogen Bond Donor | Amino Group (-NH₂) | Forms hydrogen bonds with acceptor groups on a biological target. | Acylation to amides; conversion to secondary or tertiary amines. |

| Aromatic System | Benzene (B151609) Ring | Participates in π-π stacking and hydrophobic interactions. | Introduction of further substituents via coupling reactions. |

| Halogen Bond Donor | Bromine Atom (-Br) | Can form halogen bonds with electron-rich atoms like oxygen or nitrogen. | Replacement with other halogens or functional groups. |

| Hydrophobic Group | Butoxy Group (-OC₄H₉) | Interacts with hydrophobic pockets in a target protein. | Variation of the alkyl chain length (e.g., ethoxy, propoxy). |

| Hydrogen Bond Acceptor | Oxygen of Butoxy Group | Can accept hydrogen bonds from donor groups on a biological target. | Not typically modified directly for this purpose. |

By systematically modifying these features, medicinal chemists can fine-tune the binding affinity and selectivity of a potential drug candidate. The bromine atom is particularly useful as it can serve as a site for late-stage functionalization, allowing for the rapid synthesis of analogs.

Contributions to Dye and Pigment Chemistry

Aromatic amines are the cornerstone of the azo dye industry, and this compound is no exception ketonepharma.comchemicalbook.com. Its structure can be used to create dyes with specific colors and properties.

Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This group acts as the primary chromophore, the part of the molecule responsible for absorbing light and thus conferring color. The synthesis of an azo dye from this compound follows a well-established two-step process known as diazotization followed by azo coupling unb.canih.gov.

Step 1: Diazotization The process begins with the conversion of the primary amino group of this compound into a diazonium salt. This is typically achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt nih.govnih.gov.

Step 2: Azo Coupling The highly reactive diazonium salt is then immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), a naphthol, or another aniline derivative researchgate.net. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction, forming the stable azo linkage and creating the final dye molecule nih.gov. The specific color of the dye depends on the molecular structure of both the original aniline derivative and the coupling component.

The general reaction scheme is presented in the table below.

| Step | Reactants | Conditions | Product |

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous solution | 4-Bromo-2-butoxybenzenediazonium chloride |

| Azo Coupling | 4-Bromo-2-butoxybenzenediazonium chloride, Electron-rich coupling component (e.g., Phenol) | Low temperature, typically slightly alkaline | Azo dye (e.g., 4-Bromo-2-butoxy-1,1'-azobenzene derivative) |

The color of an azo dye is determined by the electronic properties of the entire conjugated system, which includes the aromatic rings and the azo group. Substituents on the aromatic rings play a critical role in modulating the color by altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In this compound, the substituents have distinct electronic effects:

Electron-Withdrawing Group: The bromine atom (-Br) is an electron-withdrawing group through its inductive effect, but it can also donate electron density weakly through resonance.

The presence of strong electron-donating groups generally leads to a bathochromic shift (a shift to longer wavelengths, i.e., a "red shift") in the maximum absorption wavelength (λₘₐₓ) of the dye. This is because these groups raise the energy of the HOMO more than the LUMO, decreasing the energy gap for electronic transitions. Consequently, dyes synthesized from this compound are expected to absorb light at longer wavelengths compared to dyes made from unsubstituted aniline, resulting in deeper colors (e.g., oranges, reds, or blues depending on the coupling component). The interplay of these substituent effects allows for the fine-tuning of the final dye's color and fastness properties iiste.org.

| Substituent on Aniline Ring | Type of Electronic Effect | Predicted Effect on Absorption Wavelength (λₘₐₓ) |

| -OC₄H₉ (Butoxy) | Strong Electron-Donating | Bathochromic Shift (Red Shift) |

| -Br (Bromo) | Inductive Withdrawing | Hypsochromic Shift (Blue Shift) |

| Combined Effect | Net Electron-Donating | Overall Bathochromic Shift |

No Publicly Available Research Found for "this compound" in Specified Advanced Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data were found that directly link the chemical compound “this compound” to the advanced applications outlined in the user's request. The areas of focus included its use as a monomer in conjugated polymer synthesis, its role in the design of self-assembled molecular architectures, and its applications in optoelectronic and electronic materials, such as the development of hole-transporting materials (HTMs) for perovskite solar cells and OLEDs, organic semiconductor component design, and materials with photo-switching properties.

While the search provided general information on related classes of compounds and concepts, such as aniline-based hole transporting materials, the synthesis of various conjugated polymers, and the photochromic properties of other aniline derivatives, there was no specific mention or study involving "this compound" for these purposes.

Therefore, it is not possible to generate a scientifically accurate and informative article on “this compound” strictly adhering to the provided outline, as the foundational research data for these specific topics does not appear to be available in the public domain.

Due to a lack of specific research findings on this compound in the context of palladium-nanocrystal catalysts and ligand design for transition metal complexes, this article cannot be generated at this time. Scientific literature searches did not yield specific studies on the utilization of this particular compound in these applications.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Routes for Bromo-Alkoxyanilines

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For bromo-alkoxyanilines, future research will likely focus on replacing traditional synthesis methods that may involve hazardous reagents and generate significant waste. Key areas of exploration could include:

Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems that utilize greener bromine sources.

Solvent Selection: The use of eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is presented as a greener alternative to tetrahydrofuran (B95107) (THF), could be explored. chemicalbook.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, minimizing reaction volumes and improving process control.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Traditional Approach | Green Alternative | Potential Advantages |

| Bromination | Use of elemental bromine | Catalytic bromination with HBr and an oxidant | Reduced atom economy, less hazardous |

| Solvent | Chlorinated solvents | Bio-derived solvents (e.g., 2-MeTHF) | Lower toxicity, reduced environmental impact |

| Process | Batch processing | Continuous flow synthesis | Improved safety, better control, easier scale-up |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 4-Bromo-2-butoxyaniline core is crucial for creating new derivatives with desired properties. Research in this area is expected to focus on the development of novel catalytic systems that enable precise and efficient chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been noted for their effectiveness in forming C-C bonds with aryl halides like 4-bromoaniline (B143363). chemicalbook.com Future trends may involve:

Advanced Palladium Catalysts: Designing more active and stable palladium catalysts, potentially supported on materials like covalent organic frameworks (COFs), for cross-coupling reactions. chemicalbook.com

Copper-Catalyzed Reactions: Further investigation into copper-catalyzed reactions as a more abundant and cost-effective alternative to palladium for certain transformations.

Photoredox Catalysis: The use of light to drive chemical reactions, offering mild reaction conditions and unique reactivity patterns.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize reaction conditions and gain deeper insights into reaction mechanisms, the use of advanced spectroscopic techniques for real-time, in-situ monitoring is becoming increasingly important. For the synthesis and functionalization of this compound, techniques such as:

Raman Spectroscopy: This technique can provide real-time information about the changes in chemical bonds during a reaction, allowing for precise monitoring of reaction progress and endpoint determination. nih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is another powerful tool for monitoring reaction kinetics and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction proceeds.

The application of these techniques can lead to improved yields, reduced reaction times, and enhanced process safety.

Machine Learning and AI in Predictive Chemistry for Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov For this compound, these computational tools can be leveraged to:

Predict Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions with high accuracy. chemeurope.comdrugtargetreview.com

Design Novel Derivatives: Machine learning models can be used to design new derivatives of this compound with optimized properties for specific applications, such as pharmaceuticals or materials science. drugtargetreview.com

Retrosynthesis Planning: AI can assist in devising synthetic routes to complex target molecules starting from simpler precursors like this compound. nih.gov

Integration of Computational and Experimental Approaches for Material Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery of new materials. In the context of this compound, this integrated approach could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound scaffold.

Molecular Dynamics Simulations: These simulations can provide insights into the bulk properties and behavior of materials, such as polymers or liquid crystals, derived from this compound.

High-Throughput Screening: Computational screening of virtual libraries of derivatives can identify promising candidates for experimental synthesis and characterization.

This collaborative approach allows for a more rational and efficient design of new materials with tailored functionalities.

Design of Responsive Materials Incorporating this compound Scaffolds

"Smart" or responsive materials that change their properties in response to external stimuli are a major focus of modern materials science. The unique electronic and structural features of the this compound scaffold could be exploited to create:

Chromic Materials: Materials that change color in response to stimuli such as light (photochromic), heat (thermochromic), or pH (halochromic).

Sensors: The aniline (B41778) moiety can be functionalized to selectively bind to specific analytes, leading to a detectable change in the material's properties.

Self-Healing Polymers: The incorporation of reversible bonds or dynamic interactions, potentially involving the functional groups of this compound derivatives, could lead to materials with self-repairing capabilities.

The design and synthesis of such materials would open up new applications in areas ranging from electronics and photonics to biomedical devices.

Q & A

Basic: What are the primary synthetic routes for 4-Bromo-2-butoxyaniline, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common approach involves substituting a leaving group (e.g., bromine) on an aniline derivative with a butoxy group. For example:

- Step 1: Start with 2-bromoaniline. Protect the amine group using acetic anhydride to prevent side reactions.

- Step 2: React the protected intermediate with 1-bromobutane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 3: Deprotect the amine using HCl in ethanol.

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction time by 50–70% .

- Monitor regioselectivity via HPLC or TLC to avoid para-substitution byproducts.

Advanced: How does the butoxy group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The butoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating it toward NAS. This dual behavior impacts coupling reactions:

- Suzuki-Miyaura Coupling: The bromine at position 4 reacts efficiently with aryl boronic acids in the presence of Pd(PPh₃)₄. The butoxy group at position 2 sterically hinders ortho-substitution, favoring para products .

- Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to prevent coordination of the butoxy group to the palladium catalyst, ensuring selective C–N bond formation .

Data Contradiction Note:

While butoxy generally enhances electron density, steric effects in crowded systems (e.g., diaryl ether synthesis) may reduce yields compared to methoxy analogs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm substitution patterns. Key signals:

- Mass Spectrometry (EI-MS): Look for [M]⁺ at m/z 229 (Br isotope pattern confirms presence).

- X-ray Crystallography (SHELX): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How do structural analogs of this compound compare in biological activity?

Answer:

Replacing substituents alters bioactivity:

Mechanistic Insight:

The butoxy group’s lipophilicity enhances membrane permeability, but bulkier chains may reduce binding affinity compared to methoxy analogs .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups: Acetylate the amine before bromination or coupling to prevent oxidation .

- Solvent Effects: Use DMSO for radical reactions (e.g., Sandmeyer) to stabilize intermediates.

- Catalyst Design: Employ Pd/Admix® systems for selective C–Br activation without cleaving the butoxy group .

Case Study:

In a Heck reaction, replacing Pd(OAc)₂ with PdCl₂(PPh₃)₂ reduced dehalogenation byproducts from 15% to <3% .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation (t₁/₂ = 14 days under UV light) .

- Moisture: Keep under inert gas (N₂/Ar) to avoid hydrolysis of the butoxy group.

- Decomposition Products: Monitor via GC-MS for traces of 2-butoxyaniline (indicates debromination) .

Advanced: How can computational tools predict reaction pathways for derivatives of this compound?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for NAS at positions 4 vs. 6 using Gaussian08.

- Retrosynthesis AI (Pistachio/Bkms): Generate feasible routes for introducing fluorine or sulfonyl groups .

- Molecular Docking (AutoDock Vina): Predict binding modes with CYP450 isoforms using crystal structures (PDB: 4D75) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.